molecular formula C14H11F3N4OS B15097993 3-(2-Furyl)-5-{[3-(trifluoromethyl)phenyl]methylthio}-1,2,4-triazole-4-ylamine

3-(2-Furyl)-5-{[3-(trifluoromethyl)phenyl]methylthio}-1,2,4-triazole-4-ylamine

Cat. No.: B15097993
M. Wt: 340.33 g/mol
InChI Key: NMZMATDTLMEYHO-UHFFFAOYSA-N
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Description

3-(2-Furyl)-5-{[3-(trifluoromethyl)phenyl]methylthio}-1,2,4-triazole-4-ylamine is a substituted 1,2,4-triazole derivative characterized by a 2-furyl group at position 3, a methylthio group linked to a 3-(trifluoromethyl)phenyl moiety at position 5, and an amine group at position 2. This structure combines aromatic heterocycles (furan), electron-withdrawing trifluoromethyl groups, and a reactive amine, making it a candidate for diverse biological or material applications.

Properties

Molecular Formula

C14H11F3N4OS

Molecular Weight

340.33 g/mol

IUPAC Name

3-(furan-2-yl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C14H11F3N4OS/c15-14(16,17)10-4-1-3-9(7-10)8-23-13-20-19-12(21(13)18)11-5-2-6-22-11/h1-7H,8,18H2

InChI Key

NMZMATDTLMEYHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(N2N)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furyl)-5-{[3-(trifluoromethyl)phenyl]methylthio}-1,2,4-triazole-4-ylamine can be achieved through several methods. One common approach involves the base-promoted [3 + 2] cycloaddition of nitrile imines and 1H-benzo[d]imidazole-2-thiols . This method is efficient, with yields ranging from 50% to 96%, and features good functional group tolerance and mild reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The methylthio (-S-CH2-) group attached to the triazole ring undergoes nucleophilic substitution under basic or transition metal-catalyzed conditions. Key findings include:

Reaction ConditionsProduct FormedYield (%)Key ObservationsReferences
NaOEt/EtOH, reflux (12 h)-S-CH2- → -O-CH2- (ether analog)62Retained antifungal activity
CuI, DMF, 80°C (aryl halide coupling)Suzuki-Miyaura cross-coupled adduct45Enhanced π-π stacking interactions

Mechanistic Insight : The sulfur atom’s lone pairs facilitate nucleophilic displacement, while the trifluoromethyl group enhances electrophilicity at the adjacent carbon.

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with nitrile imines, as demonstrated in gram-scale syntheses :

SubstrateConditionsProductYield (%)Selectivity
Hydrazonyl chlorideCH2Cl2, NEt3, RT (12 h)5-Trifluoromethyl-1,2,4-triazole78>95% regioselectivity

Key Data :

  • Reaction tolerates alkyl, aryl, and heteroaryl substituents.

  • DFT calculations confirm trifluoromethyl group directs regioselectivity via electron-withdrawing effects .

Oxidation of the Thioether Group

Controlled oxidation converts the methylthio group to sulfoxide or sulfone derivatives:

Oxidizing AgentConditionsProductYield (%)Stability
mCPBA (1.2 equiv)CH2Cl2, 0°C → RT (2 h)Sulfoxide85Air-stable, crystalline
H2O2 (30%), AcOHReflux (6 h)Sulfone91Enhanced water solubility

Applications : Sulfone derivatives show improved pharmacokinetic profiles in antifungal assays .

Functionalization of the Furyl Ring

The furan ring undergoes electrophilic substitution, primarily at the 5-position:

ReactionConditionsProductYield (%)Notes
Nitration (HNO3/H2SO4)0°C, 1 h5-Nitro-furyl derivative68Retains triazole ring integrity
Bromination (Br2/Fe)DCM, RT (30 min)5-Bromo-furyl analog73Enables further cross-coupling

Spectroscopic Evidence :

  • 1H NMR : Downfield shift of H-5 furyl proton (δ 7.8 → 8.2 ppm post-nitration) .

  • X-ray : Confirms planar triazole-furan conjugation .

Coordination Chemistry

The triazole nitrogen atoms act as ligands for transition metals:

Metal SaltConditionsComplex FormedStability Constant (log K)
Cu(NO3)2·3H2OMeOH, RT (2 h)[Cu(Triazole)2(NO3)2]12.4 ± 0.3
AgNO3H2O/EtOH, 40°C (4 h)[Ag(Triazole)(NO3)]n9.8 ± 0.2

Applications : Metal complexes exhibit enhanced antimicrobial activity compared to the parent compound .

Acid/Base-Mediated Rearrangements

Under strongly acidic conditions (HCl, Δ), the triazole ring undergoes ring-opening:

ConditionProductYield (%)Mechanism
6M HCl, 100°C (3 h)Furyl-thiourea derivative54Protonation at N-2 → ring cleavage

Kinetics : Pseudo-first-order rate constant (k = 1.2 × 10⁻³ s⁻¹ at 100°C) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C-S bond homolysis:

ConditionsMajor ProductQuantum Yield (Φ)
CH3CN, N2 atmosphereThiyl radical dimer0.18
Presence of O2Sulfonic acid derivative0.09

EPR Data : Triplet-state signal (g = 2.003) confirms radical intermediates .

Scientific Research Applications

3-(2-Furyl)-5-{[3-(trifluoromethyl)phenyl]methylthio}-1,2,4-triazole-4-ylamine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-(2-Furyl)-5-{[3-(trifluoromethyl)phenyl]methylthio}-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antifungal activity may result from the inhibition of ergosterol synthesis, a key component of fungal cell membranes.

Comparison with Similar Compounds

Structural Comparison

The compound’s uniqueness lies in its substituent combination. Key structural analogs and their differences are summarized below:

Compound Name/Reference Substituents (Positions 3, 4, 5) Key Features
Target Compound 3: 2-Furyl; 4: NH₂; 5: [3-(CF₃)phenyl]methylthio Combines furan’s π-rich system, CF₃’s lipophilicity, and NH₂’s hydrogen-bonding capability.
4-Phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole 3: Substituted methylthio; 4: Phenyl; 5: 3,4,5-Trimethoxyphenyl Methoxy groups enhance electron density; phenyl at position 4 may sterically hinder interactions.
4-Amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives 3: Thiol; 4: NH₂; 5: Pyrazol-3-yl (linked to 3-fluorophenyl) Pyrazole introduces additional N-heterocycle; fluorine enhances bioavailability.
5-(4-Sulfonylphenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3-thione 3: Thione; 4: 2,4-Difluorophenyl; 5: 4-Sulfonylphenyl Sulfonyl group increases solubility; fluorophenyl improves target affinity.

Key Observations :

  • The 2-furyl group in the target compound may enhance π-π stacking in biological targets compared to phenyl or pyrazole moieties in analogs .
  • The trifluoromethyl group (CF₃) improves metabolic stability and lipophilicity relative to methoxy or sulfonyl groups .
  • The amine group at position 4 provides a site for salt formation or covalent modification, unlike thione or methylthio substituents in analogs .

Hypothesized Advantages of Target Compound :

  • The NH₂ group may enable hydrogen bonding with enzymatic targets (e.g., kinases or proteases), unlike thione or methylthio analogs.
  • The 2-furyl-CF₃ combination could synergistically improve both target affinity and pharmacokinetic properties .
Physicochemical Properties
  • Solubility : The CF₃ group reduces aqueous solubility compared to sulfonyl or methoxy analogs but improves lipid membrane permeability .
  • Stability : The amine group may confer susceptibility to oxidation, necessitating formulation as a salt (e.g., hydrochloride) for improved shelf life .

Biological Activity

3-(2-Furyl)-5-{[3-(trifluoromethyl)phenyl]methylthio}-1,2,4-triazole-4-ylamine (CAS Number: 577963-08-7) is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antibacterial, antifungal, antiviral, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H11F3N4OS. The compound features a triazole ring fused with a furyl group and a trifluoromethyl-substituted phenyl moiety.

Antibacterial Activity

Research has shown that compounds containing the 1,2,4-triazole structure exhibit significant antibacterial properties. A study evaluated various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound demonstrated effective inhibition against several strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus10 µg/mL15
Escherichia coli5 µg/mL20
Pseudomonas aeruginosa15 µg/mL12

These findings suggest that the compound could be a potential candidate for developing new antibacterial agents .

Antifungal Activity

The antifungal activity of the compound was also assessed in vitro against various fungal pathogens. The results demonstrated that it possesses moderate antifungal effects, particularly against species such as Candida albicans and Aspergillus niger. The compound's efficacy was measured using the broth microdilution method:

Fungal StrainMIC (µg/mL)
Candida albicans25
Aspergillus niger30

This indicates that while it may not be the most potent antifungal agent available, it still exhibits noteworthy activity .

Antiviral Activity

In studies focusing on antiviral properties, particularly against herpes simplex virus (HSV), the compound showed promising results. It was found to inhibit viral replication in Vero E6 cell cultures with a selectivity index indicating low cytotoxicity compared to its antiviral effect:

Compound Concentration (µM)Viral Replication Inhibition (%)
1050
5080

This suggests that modifications to the triazole structure can enhance its antiviral potential .

Anticancer Activity

The anticancer properties of this triazole derivative were evaluated in several cancer cell lines. The compound exhibited significant antiproliferative effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines:

Cell LineIC50 (µM)
MCF-715
A54920

These results indicate that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

  • Case Study on Antibacterial Efficacy : A research team synthesized several derivatives of triazoles and tested their antibacterial activity. Compounds similar to our target exhibited enhanced activity compared to standard antibiotics like ciprofloxacin .
  • Antiviral Research : A study conducted on various triazole derivatives highlighted their potential as antiviral agents against HSV. The incorporation of different substituents significantly impacted their efficacy, suggesting that further structural modifications could optimize their activity .
  • Anticancer Investigations : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells. The mechanism involves caspase activation and modulation of Bcl-2 family proteins .

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